molecular formula C20H29N5O2 B6472605 1-[4-(4-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one CAS No. 2640819-10-7

1-[4-(4-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one

Cat. No.: B6472605
CAS No.: 2640819-10-7
M. Wt: 371.5 g/mol
InChI Key: MERUIMADCVYVGB-UHFFFAOYSA-N
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Description

1-[4-(4-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one is a structurally complex molecule featuring a piperazine core linked to a piperidine moiety via a but-2-yn-1-yl spacer. The piperidine ring is substituted with a 2-methylpyrimidin-4-yl group, while the piperazine is acetylated at the N1 position. The butynyl linker introduces rigidity, which may enhance binding specificity compared to flexible alkyl chains.

Properties

IUPAC Name

1-[4-[4-[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]oxybut-2-ynyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N5O2/c1-17-21-8-5-20(22-17)25-10-6-19(7-11-25)27-16-4-3-9-23-12-14-24(15-13-23)18(2)26/h5,8,19H,6-7,9-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MERUIMADCVYVGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)N2CCC(CC2)OCC#CCN3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-[4-(4-{[1-(2-methylpyrimidin-4-yl)piperidin-4-yl]oxy}but-2-yn-1-yl)piperazin-1-yl]ethan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and therapeutic applications based on available research findings.

Chemical Structure and Properties

The compound features a unique structure that includes piperidine and pyrimidine moieties, which are known for their diverse biological activities. The presence of these functional groups suggests potential interactions with various biological targets.

Antiviral Activity

Research indicates that compounds with similar structures, particularly those containing piperidine and pyrimidine derivatives, have shown antiviral properties. For instance, studies on related compounds have demonstrated efficacy against the Ebola virus (EBOV), with some derivatives exhibiting submicromolar activity against viral entry mechanisms. This suggests that the target compound may also possess antiviral properties, potentially through similar pathways involving inhibition of viral entry via the Niemann-Pick C1 (NPC1) protein .

Antibacterial Activity

Compounds featuring piperidine rings are often evaluated for antibacterial activity. In related studies, piperidine derivatives have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis. The mechanism of action typically involves enzyme inhibition and disruption of bacterial cell wall synthesis . While specific data on the target compound's antibacterial activity is limited, its structural similarity to known active compounds suggests potential effectiveness.

Enzyme Inhibition

The compound's structural components may allow it to act as an enzyme inhibitor. Piperidine derivatives have been associated with significant inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. For example, certain synthesized piperidine derivatives have demonstrated IC50 values indicating strong inhibitory activity against AChE . This property could be relevant for therapeutic applications in conditions like Alzheimer's disease or other cognitive disorders.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds structurally related to the target compound:

Study Compound Activity IC50 Value Notes
Study 125aAnti-Ebola0.64 µMInhibits viral entry at NPC1
Study 226aAnti-Ebola0.93 µMMore selective than Toremifene
Study 3Piperidine DerivativeAChE Inhibition2.14 µMStrong inhibitory effect

These findings illustrate the potential for the target compound to exhibit similar biological activities.

The proposed mechanisms by which compounds like the target compound exert their biological effects include:

  • Inhibition of Viral Entry: Compounds may block critical interactions between viral proteins and host cell receptors.
  • Enzyme Inhibition: Structural features facilitate binding to active sites of enzymes, disrupting their function.

Comparison with Similar Compounds

Example 1: {4-[1-(4-Methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-[5-(2-methyl-pyrrolidin-1-ylmethyl)-pyridin-3-yl]-methanone (EP 1 808 168 B1)

  • Key Differences :
    • Replaces the acetylpiperazine with a pyrazolopyrimidine core.
    • Incorporates a methanesulfonylphenyl group instead of 2-methylpyrimidinyl.
  • Inferred Properties :
    • The pyrazolopyrimidine moiety may enhance kinase selectivity (e.g., targeting JAK or mTOR pathways), while the sulfonyl group could improve solubility but reduce blood-brain barrier (BBB) penetration compared to the target compound’s methylpyrimidine .

Heterocyclic Diversity in Patent Derivatives (EP Bulletins)

Example 3: 4H-Pyrazino[1,2-a]pyrimidin-4-one Derivatives (EP 2023/39)

  • Key Differences: Core structure diverges to pyrazino-pyrimidinone or pyrido-pyrimidinone systems. Substitutions include methylindazolyl, dimethylpyrazolopyrazinyl, and hydroxyethylpiperazinyl groups.
  • Inferred Properties :
    • These derivatives prioritize polar substituents (e.g., hydroxyethyl) for solubility, contrasting with the target compound’s acetyl and methyl groups, which may favor lipophilicity and CNS penetration .

Nitro- and Ester-Functionalized Analogs (EP 1 808 168 B1)

Example 4: 1-[6-(4-Acetyl-phenoxy)-5-nitro-pyrimidin-4-yl]-piperidine-4-carboxylic acid ethyl ester

  • Key Differences :
    • Incorporates a nitro group and ethyl ester, absent in the target compound.
  • The ethyl ester could enhance oral bioavailability but require enzymatic hydrolysis for activation, unlike the acetylpiperazine’s stability .

Structural and Functional Comparison Table

Compound Core Structure Key Substituents Inferred Advantages Inferred Limitations
Target Compound Piperazine + Piperidine 2-Methylpyrimidinyl, acetyl, butynyl linker Rigid linker for specificity; balanced lipophilicity Lack of explicit activity data
Example 1 (EP 1 808 168) Pyrazolopyrimidine Methanesulfonylphenyl, pyrrolidinylmethyl High solubility, kinase selectivity Reduced BBB penetration
MK45 (RTC6) Piperazine Chloro-trifluoromethylpyridinyl, thiophenyl Metabolic stability, halogen interactions Steric hindrance, potential toxicity
Example 3 (EP 2023/39) Pyrazino-pyrimidinone Hydroxyethylpiperazinyl, methylindazolyl Enhanced solubility, diverse heterocyclic interactions Lower lipophilicity for CNS targets
Example 4 (EP 1 808 168) Nitropyrimidine Nitro, ethyl ester Prodrug potential, bioavailability Toxicity risks, enzymatic activation

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